Delmetacin
Overview
Description
It exhibits significant anti-inflammatory and analgesic properties and acts as an inhibitor of the CXC chemokine receptor CXCR1 . Delmetacin is primarily used for its anti-inflammatory effects in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Delmetacin can be synthesized through several methods. One common synthetic route involves the reaction of the phenylhydrazone of benzaldehyde with methyl acetoacetate, followed by cyclization and subsequent acylation to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Delmetacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Delmetacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Delmetacin exerts its effects primarily through the inhibition of the CXC chemokine receptor CXCR1. By blocking this receptor, this compound reduces the recruitment and activation of inflammatory cells, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the arachidonic acid cascade .
Comparison with Similar Compounds
Indomethacin: Another non-steroidal anti-inflammatory compound with similar anti-inflammatory and analgesic properties.
Acemetacin: A derivative of indomethacin with comparable effects.
Uniqueness of Delmetacin: this compound is unique in its specific inhibition of the CXC chemokine receptor CXCR1, which distinguishes it from other non-steroidal anti-inflammatory compounds. This unique mechanism of action makes this compound a valuable compound in research focused on inflammatory pathways and pain management .
Biological Activity
Delmetacin is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article delves into the compound's mechanisms, therapeutic applications, and relevant research findings.
This compound belongs to the class of hydroxyalkylquinoline derivatives. Its chemical structure allows it to function as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain responses. By inhibiting COX activity, this compound reduces the production of these inflammatory mediators, leading to decreased inflammation and pain relief .
Pharmacological Properties
Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory properties, making it effective in treating various inflammatory conditions. Research indicates that it acts as a potent inhibitor of leukotriene biosynthesis, which is pivotal in mediating inflammatory responses .
Analgesic Effects : The compound also possesses analgesic properties, providing relief from pain associated with conditions such as arthritis and other inflammatory disorders. Its efficacy is comparable to other NSAIDs, making it a viable option for pain management .
Cytoprotective Effects : In addition to its anti-inflammatory and analgesic activities, this compound has been shown to exhibit cytoprotective effects. This includes enhancing the gastrointestinal mucosa's resistance to irritants, thereby reducing the risk of NSAID-induced gastric ulcers .
Case Studies and Clinical Trials
A review of the literature reveals several case studies and clinical trials that highlight this compound's therapeutic potential:
- Case Study on Arthritis Management : A study involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced joint inflammation and pain levels compared to a placebo group. Patients reported improved mobility and quality of life during the treatment period .
- Efficacy in Post-operative Pain Relief : In a randomized controlled trial assessing post-operative pain management, this compound was found to be effective in reducing pain scores in patients undergoing orthopedic surgery. The study concluded that this compound could be a beneficial adjunct in multimodal analgesia protocols .
- Gastroprotective Study : A preclinical study evaluated the gastroprotective effects of this compound against common NSAID-induced gastric damage. Results indicated that this compound administration significantly reduced ulcer formation compared to controls, suggesting its potential for safer long-term use in chronic pain management .
Table 1: Summary of Biological Activities of this compound
Table 2: Clinical Findings from Case Studies
Properties
IUPAC Name |
2-(1-benzoyl-2-methylindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-15(11-17(20)21)14-9-5-6-10-16(14)19(12)18(22)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCOEIZFVQEQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167696 | |
Record name | Delmetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-80-2 | |
Record name | Delmetacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delmetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q51XHI1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.